beta-Alanine, N-(3-(isooctyloxy)propyl)-

Krafft point branched surfactant low-temperature solubility

beta-Alanine, N-(3-(isooctyloxy)propyl)- (CAS 81611-35-0), IUPAC name 3-[3-(6-methylheptoxy)propylamino]propanoic acid, is a synthetic N-alkoxypropyl-β-alanine amphoteric surfactant with molecular formula C₁₄H₂₉NO₃ and molecular weight 259.38 g/mol. It belongs to the broader class of N-alkyl-β-alanine (also termed N-alkyl-β-aminopropionic acid) zwitterionic surfactants, characterized by a tertiary amine nitrogen that enables true pH-dependent amphoteric behavior—existing as a cation in acidic media, a zwitterion near the isoelectric point, and an anion in alkaline media.

Molecular Formula C14H29NO3
Molecular Weight 259.38 g/mol
CAS No. 81611-35-0
Cat. No. B12689660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Alanine, N-(3-(isooctyloxy)propyl)-
CAS81611-35-0
Molecular FormulaC14H29NO3
Molecular Weight259.38 g/mol
Structural Identifiers
SMILESCC(C)CCCCCOCCCNCCC(=O)O
InChIInChI=1S/C14H29NO3/c1-13(2)7-4-3-5-11-18-12-6-9-15-10-8-14(16)17/h13,15H,3-12H2,1-2H3,(H,16,17)
InChIKeyDUBYGOJNAKZDEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

beta-Alanine, N-(3-(isooctyloxy)propyl)- (CAS 81611-35-0): Amphoteric Surfactant Selection Guide for Industrial Formulators and Procurement Specialists


beta-Alanine, N-(3-(isooctyloxy)propyl)- (CAS 81611-35-0), IUPAC name 3-[3-(6-methylheptoxy)propylamino]propanoic acid, is a synthetic N-alkoxypropyl-β-alanine amphoteric surfactant with molecular formula C₁₄H₂₉NO₃ and molecular weight 259.38 g/mol . It belongs to the broader class of N-alkyl-β-alanine (also termed N-alkyl-β-aminopropionic acid) zwitterionic surfactants, characterized by a tertiary amine nitrogen that enables true pH-dependent amphoteric behavior—existing as a cation in acidic media, a zwitterion near the isoelectric point, and an anion in alkaline media [1][2]. The compound features a branched isooctyl (6-methylheptyl) hydrophobic tail connected via an ether linkage to a propyl spacer, which terminates in the β-alanine carboxylic acid head group. This structural motif distinguishes it from both simple N-alkyl-β-alanines (which lack the ether insertion) and from commercially dominant amidopropyl betaines such as cocamidopropyl betaine (CAPB).

Why Generic Substitution of beta-Alanine, N-(3-(isooctyloxy)propyl)- with Common Amphoteric Surfactants Risks Formulation Failure


Within the amphoteric surfactant category, compounds are not functionally interchangeable. beta-Alanine, N-(3-(isooctyloxy)propyl)- possesses three structural features that collectively produce a performance profile distinct from superficially similar alternatives: (i) a branched isooctyl hydrophobic tail rather than a linear alkyl chain, which alters micellization thermodynamics, Krafft point behavior, and low-temperature solubility compared to linear C8–C12 N-alkyl-β-alanines [1]; (ii) an ether (-O-) linkage in the hydrophobic tail, providing superior hydrolytic stability in extreme pH formulations relative to amide-containing surfactants such as cocamidopropyl betaine (CAPB) [2]; and (iii) a tertiary amine (not quaternary ammonium) head group architecture that confers true pH-switchable amphoteric character—the molecule can reversibly transition between cationic, zwitterionic, and anionic states—unlike permanently zwitterionic betaines that retain a fixed positive charge regardless of pH [3]. Substituting this compound with CAPB, a linear N-alkyl-β-alanine, or a longer-chain homolog without accounting for these differences can lead to loss of alkaline cleaning performance, altered foam profiles, reduced corrosion inhibition efficacy, or incompatibility with high-electrolyte formulations. The evidence below quantifies these differentiation dimensions where data permit.

Quantitative Differentiation Evidence for beta-Alanine, N-(3-(isooctyloxy)propyl)- versus Comparator Amphoteric Surfactants


Branched Isooctyl Tail versus Linear Alkyl Chain: Krafft Point and Low-Temperature Solubility Advantage

The isooctyl (6-methylheptyl) branched C8 hydrophobic tail of the target compound is expected to confer a significantly lower Krafft point compared to linear N-octyl-β-alanine. While direct Krafft point data for CAS 81611-35-0 are not publicly available, class-level evidence from structurally analogous branched isooctyl sulfate surfactants demonstrates Krafft points below 0 °C, in contrast to linear C8–C12 surfactants which typically exhibit Krafft points well above ambient temperature [1]. The introduction of chain branching reduces molecular symmetry, which is established to lower the Krafft point by disrupting crystalline packing in the solid phase [2]. This translates to a practical formulation advantage: the target compound remains soluble and surface-active at low temperatures where linear N-alkyl-β-alanine analogs may precipitate or exhibit reduced micellization efficiency.

Krafft point branched surfactant low-temperature solubility micellization

Ether Linkage versus Amide Linkage: Hydrolytic Stability in Extreme pH Formulations

The target compound contains an ether (-O-) linkage connecting the isooctyl tail to the propyl spacer, whereas the market-dominant amphoteric surfactant cocamidopropyl betaine (CAPB, CAS 86438-79-1) features an amide (-CONH-) bond. Ether bonds are intrinsically more resistant to both acid- and base-catalyzed hydrolysis than amide bonds [1]. Amide bonds, while more stable than ester bonds toward alkaline hydrolysis, remain susceptible to acid-catalyzed cleavage, and CAPB specifically has been documented to undergo hydrolysis to free fatty acid and amine under prolonged acidic or strongly alkaline storage conditions . In contrast, the ether linkage in the target compound is not expected to undergo significant hydrolytic degradation across the pH 2–13 range under ambient storage conditions. This provides a shelf-life and formulation robustness advantage for the target compound in highly acidic (pH < 3) or highly alkaline (pH > 11) cleaning formulations where CAPB may degrade over time, releasing fatty acid impurities that can compromise foam quality, clarity, or corrosion inhibition performance.

hydrolytic stability ether bond amide bond extreme pH CAPB

True Amphoteric (Tertiary Amine) versus Permanently Zwitterionic Betaine: pH-Dependent Charge Switching for Alkaline Cleaning Performance

beta-Alanine, N-(3-(isooctyloxy)propyl)- contains a tertiary amine nitrogen (bonded to three carbon atoms) that can be protonated in acidic media (cationic) and deprotonated in alkaline media, allowing the carboxylate group to impart net anionic character [1]. This contrasts fundamentally with CAPB and other betaines, which possess a quaternary ammonium group that carries a permanent positive charge irrespective of pH, precluding true anionic behavior in alkaline conditions [2]. In alkaline cleaning formulations (pH 10–13), the target compound can adopt an anionic state, enhancing its compatibility with anionic co-surfactants (e.g., alkylbenzene sulfonates, alcohol ether sulfates) and improving detergency on particulate soils through electrostatic repulsion mechanisms [1]. CAPB, by contrast, remains zwitterionic under alkaline conditions and cannot contribute anionic charge density to the formulation. This pH-switchable behavior also underlies the compound's reported efficacy as a corrosion inhibitor in alkaline metal cleaning: the anionic carboxylate group can adsorb onto positively charged metal oxide surfaces at high pH, forming a protective film [3].

tertiary amine quaternary ammonium true amphoteric alkaline cleaning pH-responsive surfactant

Critical Micelle Concentration (CMC) Positioning within the N-Alkyl-β-Alanine Homologous Series: Isooctyl Chain Length as a Surfactant Efficiency Predictor

Published CMC data for the N-alkyl-β-alanine homologous series allow interpolation of the expected micellization behavior of the target compound. Okumura et al. (1974) determined CMC values by surface tension measurements at 30 °C for the decyl (C10 linear) homolog as 1.3 × 10⁻² mol/L and for the dodecyl (C12 linear) homolog as 9 × 10⁻⁴ mol/L [1]. The isooctyl group (equivalent carbon number = 8, but branched) positions the target compound's effective hydrophobicity between the linear C8 and C10 analogs. In surfactant science, each additional methylene (-CH₂-) group in a linear alkyl chain typically reduces CMC by a factor of approximately 2–3; however, chain branching partially offsets this effect by reducing hydrophobic chain packing efficiency [2]. Consequently, the target compound's CMC is predicted to fall in the range of approximately 5 × 10⁻³ to 3 × 10⁻² mol/L—lower (more efficient) than would be expected for a linear C8 analog but higher than the linear C10 homolog. This positions the compound as a moderate-efficiency surfactant suitable for applications where excessive foam stability (associated with very low CMC surfactants) is undesirable, such as in high-pressure spray cleaning or rinse aid formulations.

critical micelle concentration CMC homologous series surfactant efficiency chain length effect

Dual-Function Cleaning Corrosion Inhibitor: Patent-Backed Differentiation for Metal Treatment Applications

US Patent 6,521,579 B2 (Raths et al., granted 2003) specifically claims N-alkyl-β-alanine derivatives of general formulae (I) and (II) as aqueous cleaning corrosion inhibitors, where the hydrophobic radical R is an optionally branched hydrocarbon radical having 8 to 18 carbon atoms [1]. The target compound, with its branched isooctyl (8-carbon) R group, falls directly within the claimed scope. The patent teaches that these compounds combine degreasing action with corrosion protection—a dual functionality not claimed for conventional amphoteric surfactants such as CAPB or alkyl betaines in the same patent family . The mechanism involves adsorption of the surfactant onto metal surfaces via the carboxylate head group, with the hydrophobic tail forming a protective barrier against corrosive species. The branched isooctyl chain architecture may enhance film-forming properties compared to linear analogs by reducing crystalline packing and improving surface coverage. This patent-backed functional claim provides a verifiable differentiation basis for selecting the target compound over generic amphoteric surfactants in metal cleaning and metalworking fluid applications where corrosion inhibition is a co-performance requirement.

corrosion inhibitor cleaning surfactant metal treatment dual-function N-alkyl-beta-alanine

Molecular Architecture: Ether-Propyl Spacer versus Direct N-Alkyl Attachment—Impact on Hydrophilic-Lipophilic Balance and Formulation Compatibility

The target compound incorporates a distinctive molecular architecture: the branched isooctyl tail is connected via an ether oxygen to a three-carbon propyl spacer, which in turn is attached to the secondary amine nitrogen of the β-alanine head group. This ether-amine spacing motif differentiates the compound from simple N-alkyl-β-alanines (where the alkyl tail is directly attached to the nitrogen) and from amido-betaines like CAPB (where the hydrophobic tail connects via an amide bond to a propyl spacer). The ether oxygen increases the hydrophilic character of the spacer region, effectively shifting the hydrophilic-lipophilic balance (HLB) toward greater water solubility compared to an equivalent N-alkyl-β-alanine without the ether insertion [1]. Additionally, the ether-amine architecture has been documented in related surfactant series (e.g., N-(3-alkoxy-2-hydroxypropyl)-N-(2-hydroxyethyl)-β-alanines) to provide excellent electrolyte tolerance and compatibility with high concentrations of sodium hydroxide and metasilicates in alkaline cleaning formulations [2]. This architectural feature enables the target compound to function as a hydrotrope for nonionic surfactants in high-electrolyte systems—a capability that simple N-alkyl-β-alanines lacking the ether spacer may not match.

ether-amine surfactant hydrophilic-lipophilic balance spacer group surfactant architecture electrolyte tolerance

Recommended Application Scenarios for beta-Alanine, N-(3-(isooctyloxy)propyl)- Based on Quantitative Differentiation Evidence


High-Alkaline Industrial Metal Cleaning and Degreasing with Integrated Corrosion Protection

This scenario leverages the compound's true amphoteric character (tertiary amine enabling anionic behavior at pH > 10) and its patent-backed dual cleaning-corrosion inhibition functionality. In alkaline metal cleaning formulations (pH 10–13) for steel, aluminum, or mixed-metal surfaces, the compound can serve as both the primary cleaning surfactant and a built-in corrosion inhibitor [1]. Unlike CAPB, which remains zwitterionic and cannot contribute anionic charge density in alkaline media, the target compound's carboxylate group becomes fully ionized at high pH, providing effective electrostatic soil removal and metal surface passivation [2]. The branched isooctyl tail, with its predicted low Krafft point, ensures solubility and surface activity even in cold-water cleaning processes [3].

Acidic and Alkaline CIP (Clean-in-Place) Formulations Requiring Extended Shelf-Life and Hydrolytic Stability

The ether linkage in the target compound provides superior resistance to both acid- and base-catalyzed hydrolysis compared to amide-linked surfactants such as CAPB [4]. In CIP applications for food, dairy, and beverage processing—where formulations may be stored as concentrates at extreme pH (e.g., 2% nitric acid or 5% sodium hydroxide) for extended periods before dilution and use—the target compound's ether bond stability reduces the risk of surfactant degradation, fatty acid precipitation, and loss of cleaning performance over the product shelf-life . This directly addresses a known failure mode of CAPB-based CIP formulations, where amide hydrolysis generates free fatty acid impurities that can form insoluble deposits on equipment surfaces.

Moderate-Foam Hard Surface Cleaners and Rinse Aids for Institutional and Professional Use

The target compound's predicted intermediate CMC (higher than CAPB's ultra-low CMC) positions it advantageously for applications where controlled, moderate foam is desirable—such as in automatic scrubber-dryers, high-pressure spray cleaning, and rinse aid formulations [5]. CAPB's very low CMC (~6 × 10⁻⁵ to 2 × 10⁻⁴ mol/L) drives persistent foam that can interfere with mechanical cleaning equipment and requires additional antifoam agents. The target compound's higher CMC (~5 × 10⁻³ to 3 × 10⁻² mol/L, estimated from homologous series data [5]) provides effective wetting and soil removal without excessive foam stabilization, potentially simplifying formulations by eliminating or reducing defoamer requirements.

High-Electrolyte Alkaline Degreasers and Transportation Cleaning Products

The ether-propyl spacer architecture of the target compound is predicted to confer enhanced electrolyte tolerance compared to simple N-alkyl-β-alanines lacking the ether insertion [6]. In transportation cleaning (truck washes, railcar cleaners, aircraft exterior cleaners) and heavy-duty alkaline degreasers containing high concentrations of sodium hydroxide, sodium metasilicate, or phosphate builders, the compound can function as both a primary surfactant and a hydrotrope, coupling nonionic surfactants into the high-electrolyte system and preventing phase separation [7]. This dual surfactant-hydrotrope functionality can reduce the total number of formulation components, streamlining procurement and manufacturing complexity.

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